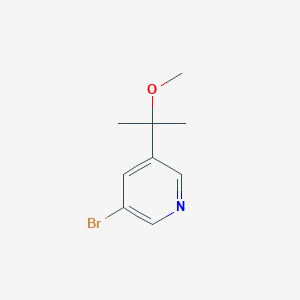

3-Bromo-5-(2-methoxypropan-2-yl)pyridine

Description

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

3-bromo-5-(2-methoxypropan-2-yl)pyridine |

InChI |

InChI=1S/C9H12BrNO/c1-9(2,12-3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 |

InChI Key |

JYDVMVALEWLPBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=CN=C1)Br)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Pyridine, 3-bromo-5-(2-methoxy-2-propyl)-

Structure-Activity Relationship, Synthesis, and Application in Drug Discovery

Executive Summary

Pyridine, 3-bromo-5-(2-methoxy-2-propyl)- (also known as 3-bromo-5-(2-methoxypropan-2-yl)pyridine) represents a high-value scaffold in modern medicinal chemistry. It serves as a strategic building block for introducing a "polar tert-butyl" bioisostere into drug candidates.

This molecule addresses a common challenge in lead optimization: the need to maintain steric bulk (filling hydrophobic pockets) while improving physicochemical properties like solubility and metabolic stability. The 3,5-disubstitution pattern allows for precise vector exploration—using the bromine handle for cross-coupling while the 2-methoxy-2-propyl group acts as a robust, lipophilic anchor.

Physicochemical Profile

The introduction of the methoxy group into the tertiary alkyl chain significantly alters the physicochemical landscape compared to its all-carbon analog (3-bromo-5-tert-butylpyridine).

| Property | Value (Estimated/Experimental) | Significance |

| Molecular Formula | C₉H₁₂BrNO | Core stoichiometry. |

| Molecular Weight | 230.10 g/mol | Fragment-like range, ideal for FBDD. |

| LogP (Calc) | ~2.8 – 3.2 | Lower than t-butyl analog (~3.8), improving solubility. |

| pKa (Pyridine N) | ~2.5 – 3.0 | Reduced basicity due to electron-withdrawing Br (inductive effect). |

| H-Bond Acceptors | 2 (N, O) | The ether oxygen provides an additional weak acceptor vector. |

| H-Bond Donors | 0 | Good membrane permeability profile. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

Synthetic Accessibility & Manufacturing

The synthesis of 3-bromo-5-(2-methoxy-2-propyl)pyridine is typically achieved via a two-stage sequence starting from commercially available 5-bromonicotinic acid derivatives or 3,5-dibromopyridine.

Core Synthetic Pathway

The most robust route utilizes a Grignard addition followed by O-methylation. This method avoids the use of unstable diazonium intermediates often required for other substitution patterns.

Step 1: Grignard Addition

Precursor: Methyl 5-bromonicotinate Reagents: Methylmagnesium bromide (MeMgBr) in THF/Toluene. Mechanism: Double nucleophilic addition to the ester carbonyl. Protocol Insight: The reaction must be kept cold (-78°C to 0°C) initially to prevent polymerization or side reactions at the pyridine nitrogen.

Step 2: O-Methylation (Williamson Ether Synthesis)

Precursor: 2-(5-bromopyridin-3-yl)propan-2-ol Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI) or Dimethyl Sulfate. Protocol Insight: The tertiary alcohol is sterically hindered but sufficiently acidic for deprotonation by NaH. The resulting alkoxide is a potent nucleophile.

Visualization: Synthetic Workflow

Figure 1: Two-step synthetic route from methyl 5-bromonicotinate involving Grignard addition and Williamson ether synthesis.

Reactivity & Functionalization

The 3-bromo substituent is the primary "warhead" for chemical elaboration. The pyridine ring is electron-deficient, facilitating specific reaction types.

A. C-Br Bond Activation (Cross-Coupling)

The bromine atom at the 3-position is highly reactive towards Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.

-

Base: K₂CO₃ or Cs₂CO₃.

-

-

Buchwald-Hartwig: Introduction of amines (C-N bond formation).

-

Significance: Essential for generating kinase inhibitor libraries where the pyridine core mimics the ATP adenine ring.

-

B. Pyridine Nitrogen Chemistry

-

N-Oxidation: Reaction with m-CPBA yields the N-oxide, activating the C2 and C6 positions for subsequent nucleophilic aromatic substitution (SₙAr) or C-H activation.

-

Salt Formation: Forms stable hydrochloride or triflate salts, useful for purification and storage.

C. Ether Moiety Stability

The 2-methoxy-2-propyl group is generally stable under basic and neutral conditions.

-

Acid Sensitivity: Unlike simple methyl ethers, this is a tertiary alkyl ether. Strong Lewis acids (e.g., BBr₃) or harsh Bronsted acids (conc. HBr) may cause cleavage to the tertiary carbocation, leading to elimination (isopropenyl derivative) or substitution.

-

Metabolic Stability: The quaternary carbon prevents direct oxidation (e.g., by CYP450) at the alpha-position, making it more stable than an isopropyl or ethyl group.

Visualization: Reactivity Profile

Figure 2: Divergent reactivity profile highlighting key medicinal chemistry transformations and stability warnings.

Medicinal Chemistry Applications

The "Polar tert-Butyl" Strategy

In drug design, the tert-butyl group is a classic lipophilic moiety used to fill spherical hydrophobic pockets in enzymes or receptors. However, it suffers from high lipophilicity (increasing LogP) and metabolic liability (oxidation of methyl groups).

The 2-methoxy-2-propyl group acts as a superior bioisostere:

-

Steric Equivalence: It occupies virtually the same volume as a tert-butyl group.

-

LogP Modulation: The oxygen atom lowers the LogP by approximately 0.5–1.0 unit, improving water solubility and reducing non-specific binding.

-

Conformational Lock: The bulky group restricts the rotation of the pyridine ring relative to adjacent substituents, potentially locking the bioactive conformation.

Case Study Context

This scaffold is particularly relevant in the design of:

-

Kinase Inhibitors: Targeting the hinge region or the back-pocket (gatekeeper residues).

-

GPCR Ligands: Where the pyridine nitrogen interacts with specific serine/threonine residues and the bulky ether fits into a lipophilic sub-pocket.

Handling, Safety, & Storage

-

Signal Word: WARNING

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The ether linkage is stable, but the pyridine ring can be light-sensitive over prolonged periods.

-

Incompatibility: Avoid strong oxidizing agents and strong Lewis acids.

References

-

Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Pyridine Functionalization: Blakemore, D. C., et al. (2005). Organic synthesis of substituted pyridines. Perkin 1, (11), 2563–2585.

-

Methoxy-Alkyl Bioisosteres: Barnes-Seeman, D. (2012). The role of the methoxy group in drug discovery. Current Topics in Medicinal Chemistry, 12(12).

-

General Synthesis of Pyridyl Ethers: Dunn, A. D., et al. (2011). Pyridine Chemistry. Elsevier Science.

Technical Whitepaper: Strategic Access to Novel 3,5-Disubstituted Pyridine Building Blocks

Executive Summary: The "Meta" Challenge

In modern drug discovery, the pyridine ring is a pervasive pharmacophore, present in over 15% of all FDA-approved drugs. However, the vast majority of these utilize 2- or 4-substituted isomers. The 3,5-disubstituted pyridine motif remains an underutilized region of chemical space, primarily due to synthetic intractability.

While the 2- and 4-positions are electronically activated for nucleophilic attack, and the nitrogen atom directs ortho-lithiation, the 3- and 5-positions (meta to nitrogen) are electronically deactivated and sterically ambiguous. This whitepaper outlines advanced methodologies to access these "privileged structures," focusing on Iridium-catalyzed C-H activation and sequential cross-coupling strategies , validated by recent 2024 case studies in antitubercular drug discovery.

Strategic Importance: Why 3,5-Disubstitution?

The 3,5-substitution pattern offers unique vector orientations that are distinct from the linear (para) or bent (ortho) geometries of standard isomers.

-

Metabolic Stability: Blocking the 3- and 5-positions prevents oxidative metabolism (Phase I oxidation) by cytochrome P450s, which typically attack electron-rich sites or unhindered positions.

-

Vector Geometry: The 120° bond angle between substituents at C3 and C5 mimics the meta-substitution of phenyl rings but with improved aqueous solubility (LogP reduction) due to the pyridine nitrogen.

-

Reduced Ortho-Clashes: Unlike 2,6-substitution, 3,5-substitution avoids steric clash with the nitrogen lone pair, preserving the H-bond acceptor capability of the pyridine nitrogen for target binding.

Advanced Synthetic Methodologies

The Core Challenge: Overcoming Innate Regioselectivity

Traditional Electrophilic Aromatic Substitution (EAS) on pyridine is sluggish and requires harsh conditions (e.g., fuming H₂SO₄/HNO₃) that are incompatible with sensitive functional groups. Conversely, Nucleophilic Aromatic Substitution (SₙAr) exclusively targets the C2 and C4 positions.

To access the C3/C5 vector, we must bypass these electronic biases.

Method A: Iridium-Catalyzed Steric-Directed C-H Borylation

The most powerful tool for generating 3,5-functionalized building blocks is Iridium-catalyzed C-H borylation .[1] Unlike EAS, this reaction is governed by sterics , not electronics.

-

Mechanism: The active catalytic species, formed from [Ir(OMe)(cod)]₂ and a bipyridine ligand (e.g., dtbpy), activates the C-H bond via an oxidative addition.

-

Regiocontrol: The bulky ligand sphere prevents coordination ortho to substituents or the ring nitrogen. Consequently, for unsubstituted pyridine, the catalyst preferentially activates the sterically accessible 3- and 5-positions.

-

Outcome: This yields 3,5-bis(pinacolborato)pyridine , a versatile "linchpin" building block that can undergo sequential Suzuki-Miyaura couplings.

Method B: Sequential Halogen-Selective Coupling

For asymmetric 3,5-disubstitution, starting from 3-bromo-5-chloropyridine allows for chemoselective diversification.

-

Step 1: Suzuki coupling at the C3-Br bond (weaker bond, faster oxidative addition).

-

Step 2: Subsequent coupling at the C5-Cl bond (requires specialized ligands like Buchwald biaryl phosphines).

Visualization: The Regioselectivity Landscape

The following diagram illustrates the divergence between traditional electronic control and modern steric control, highlighting the pathway to 3,5-disubstituted scaffolds.

Caption: Divergence of steric vs. electronic control in pyridine functionalization. Green path indicates the optimal route for 3,5-disubstitution.

Detailed Experimental Protocol

Protocol: Synthesis of 3,5-bis(pinacolborato)pyridine A self-validating workflow for generating the core building block.

Reagents:

-

Pyridine (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (2.2 equiv)

-

[Ir(OMe)(cod)]₂ (1.5 mol%)

-

dtbpy (4,4′-Di-tert-butyl-2,2′-dipyridine) (3.0 mol%)

-

Solvent: Hexane or THF (anhydrous)

Workflow:

-

Catalyst Pre-formation (Critical Step): In a glovebox or under Argon, mix [Ir(OMe)(cod)]₂ and dtbpy in hexane (2 mL) until the solution turns deep red/brown. Why: This ensures the formation of the active tris-boryl Iridium species before substrate introduction.

-

Reaction Assembly: Add B₂pin₂ and pyridine to a pressure tube. Transfer the catalyst solution via syringe.

-

Thermal Activation: Seal the tube and heat to 80°C for 16 hours .

-

Self-Validation: Monitor reaction progress via GC-MS. The appearance of a mono-borylated intermediate (m/z ~205) followed by the bis-borylated product (m/z ~331) confirms the reaction trajectory.

-

-

Work-up: Cool to room temperature. Concentrate in vacuo.

-

Purification: The residue is often pure enough for subsequent coupling. If necessary, pass through a short pad of silica gel (eluting with CH₂Cl₂). Note: Pyridyl boronates can be protodeborylated on acidic silica; use neutral alumina or rapid filtration if instability is observed.

Case Study: 2024 Antitubercular Breakthrough

A compelling application of this scaffold was published in Future Medicinal Chemistry (2024) regarding Compound 24 .

-

Objective: Develop novel inhibitors for Mycobacterium tuberculosis (Mtb) that bypass resistance to existing drugs like Isoniazid.

-

Design: Researchers utilized a 3,5-disubstituted pyridine core to link a lipophilic tail and a polar headgroup. This specific geometry allowed the molecule to fit into the DprE1 enzyme binding pocket without the steric clashes associated with 2,6-isomers.

-

Result: Compound 24 exhibited a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL against H37Rv strains, with a Selectivity Index >50 against mammalian cells (CHO-K1).[2]

-

Takeaway: The 3,5-pyridine core provided the necessary rigidity and metabolic stability (no rapid oxidation) to serve as a viable preclinical candidate.

Quantitative Data Summary

| Parameter | 2,6-Substitution | 3,5-Substitution | Impact on Drug Design |

| Electronic State | Activated (Electron Deficient) | Deactivated (Neutral/Rich) | 3,5 is more stable to nucleophilic metabolic attack. |

| N-Lone Pair Access | Sterically Hindered | Accessible | 3,5 preserves H-bond acceptor capability for target. |

| Vector Angle | ~120° (Bent/Crowded) | ~120° (Open) | 3,5 mimics meta-phenyl without hydrophobicity penalty. |

| Synthetic Access | Easy (Lithiation/SnAr) | Difficult (Ir-Cat/Cross-Coupling) | 3,5 represents "Novel IP" space. |

References

-

Sangu, K. G., et al. (2024).[2][3] "3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates."[2][3] Future Medicinal Chemistry.

-

Sadler, S. A., et al. (2014).[4] "Iridium-catalyzed C-H borylation of pyridines." Organic & Biomolecular Chemistry.

-

Wright, J. S., et al. (2020).[5] "Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol." Angewandte Chemie International Edition.

-

Mousavi, H., et al. (2024).[2] "Synthesis of 2,4,6-trisubstituted and 3,5-disubstituted pyridine derivatives." Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Lipophilicity of 2-Methoxypropan-2-yl Substituted Pyridines

This guide details the physicochemical impact, synthetic pathways, and strategic application of the 2-methoxypropan-2-yl group (also known as the methoxy-tert-butyl or methyl isopropyl ether moiety) when substituted on pyridine scaffolds.

A Technical Guide to Bioisosteric Modulation in Drug Design

Executive Summary: The "Solubility Switch"

In medicinal chemistry, the 2-methoxypropan-2-yl group (

The 2-methoxypropan-2-yl substituent retains the steric bulk and quaternary geometry of a tert-butyl group but introduces a polar ether oxygen. This single atom substitution acts as a "solubility switch," significantly lowering LogP and LogD while offering a hydrogen bond acceptor (HBA) motif to engage solvent water or protein residues.

Physicochemical Profiling

Lipophilicity Modulation (LogP/LogD)

The introduction of the ether oxygen into the quaternary carbon framework creates a dramatic shift in partition coefficients compared to all-carbon analogs.

| Substituent | Structure | Steric Volume ( | Electronic Effect ( | |

| tert-Butyl | +1.98 | High | -0.20 (Donor) | |

| Isopropyl | +1.53 | Medium | -0.15 (Donor) | |

| 2-Methoxypropan-2-yl | +0.50 to +0.80 | High | -0.05 (Weak Donor) |

Key Insight: Replacing a tert-butyl group with a 2-methoxypropan-2-yl group typically lowers the cLogP by 1.2 to 1.5 units . This is comparable to the difference between neopentane (LogP ~3.1) and MTBE (LogP ~0.9).

Electronic Impact on Pyridine Nitrogen (pKa)

The basicity of the pyridine nitrogen is influenced by the substituent at the 2- or 4-position.

-

Inductive Effect: The quaternary carbon exerts a weak electron-donating (+I) effect. However, the methoxy group is electronegative (-I) and pulls density through the sigma framework.

-

Net Result: The 2-methoxypropan-2-yl group is electronically neutral to slightly electron-withdrawing relative to a tert-butyl group. It does not significantly deactivate the pyridine nitrogen, maintaining a pKa suitable for salt formation (typically pKa ~5.0–6.0 for the pyridine N).

Metabolic Stability[1]

-

Blocking Metabolic Hotspots: The quaternary center prevents

-hydroxylation, a common metabolic route for alkylpyridines. -

Liability: The methoxy methyl group (

) is susceptible to O-demethylation by cytochrome P450s (CYP2D6, CYP3A4), yielding the tertiary alcohol. However, tertiary alcohols are often more soluble and can be active metabolites, unlike the unstable intermediates formed from tert-butyl oxidation.

Synthetic Methodologies

Installing the 2-methoxypropan-2-yl group on a pyridine ring is non-trivial due to the steric hindrance at the quaternary center. The standard Williamson ether synthesis often fails due to competing elimination reactions.

Protocol A: The Grignard-Methylation Sequence (Recommended)

This route builds the quaternary center first, then installs the methyl ether.

Step 1: Nucleophilic Addition React 2-acetylpyridine (or 2-cyanopyridine) with Methylmagnesium Bromide (MeMgBr) to form the tertiary alcohol.

-

Reagents: MeMgBr (3.0 equiv), THF,

. -

Yield: Typically >90%.

Step 2: Methylation of the Tertiary Alcohol Critical Step: Methylation of a tertiary alcohol requires forcing conditions but must avoid E2 elimination (which forms the isopropenyl pyridine).

-

Reagents: Sodium Hydride (NaH, 60% disp., 1.5 equiv), Methyl Iodide (MeI, 2.0 equiv), DMF or THF.

-

Procedure:

-

Suspend NaH in dry DMF at

. -

Add the tertiary alcohol dropwise. Stir 30 min to form the alkoxide.

-

Add MeI dropwise.

-

Warm to

(unlike primary alcohols, tertiary require heat). -

Quench with

.

-

Protocol B: Radical Minisci-Type Alkylation

For late-stage functionalization of complex pyridines.

-

Reagents: 2-Methoxy-2-methylpropanoic acid,

, - radical via decarboxylation, which attacks the protonated pyridine.

-

Note: Often yields a mixture of regioisomers (C2 vs C4 substitution).

Visualizing the Workflow

The following diagram illustrates the logic flow from structural design to synthesis and property validation.

Figure 1: Strategic workflow for integrating the 2-methoxypropan-2-yl group, highlighting the critical methylation step.

Experimental Protocol: Synthesis of 2-(2-Methoxypropan-2-yl)pyridine

Objective: Synthesize 5.0 g of the title compound.

-

Tertiary Alcohol Formation:

-

Charge a flame-dried 250 mL RBF with 2-acetylpyridine (5.0 g, 41.3 mmol) and anhydrous THF (50 mL). Cool to

. -

Add MeMgBr (3.0 M in ether, 20 mL, 60 mmol) dropwise over 20 min.

-

Stir at

for 1 h, then warm to room temperature for 2 h. -

Quench with sat.

(50 mL). Extract with EtOAc ( -

Dry (

) and concentrate to yield 2-(2-hydroxypropan-2-yl)pyridine as a pale oil.

-

-

O-Methylation:

-

Dissolve the crude alcohol in anhydrous DMF (40 mL).

-

Add NaH (60% in oil, 2.5 g, 62 mmol) portion-wise at

. Caution: Gas evolution. -

Stir for 30 min at

. -

Add MeI (3.9 mL, 62 mmol) dropwise.

-

Heat the mixture to

for 4 h. Monitor by TLC/LCMS for disappearance of alcohol. -

Workup: Dilute with water (200 mL) and extract with

( -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

References

-

Bioisosterism in Drug Design: Patani, G. A.; LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chem. Rev.1996 , 96, 3147–3176.

-

Lipophilicity Trends: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." J. Med.[5] Chem.2018 , 61, 5822–5880.

- Synthesis of Pyridine Ethers: Clayden, J., et al. "Organic Chemistry." Oxford University Press, 2nd Ed. (General reference for Williamson Ether Synthesis on tertiary centers).

-

Minisci Reaction: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[6] Chem. Commun.2011 , 2, 1135–1161.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyl-2-methoxypropane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Navigating Molecular Landscapes: A Technical Guide to Bioisosteres of tert-Butyl Pyridine in Modern Drug Discovery

Introduction: The Strategic Imperative of Bioisosterism

In the intricate process of drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. A molecule's biological activity is only one facet of its overall profile; its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are equally critical determinants of success. The tert-butyl pyridine moiety is a common structural motif in medicinal chemistry, often employed for its ability to occupy hydrophobic pockets and influence the electronic properties of a molecule. However, the very characteristics that make it attractive can also introduce liabilities, such as high lipophilicity leading to poor solubility and off-target effects, and susceptibility to metabolic oxidation, which can result in rapid clearance and the formation of reactive metabolites.[1][2]

Bioisosterism, the strategic replacement of a functional group with another that possesses similar physical and chemical properties, has emerged as a powerful tool for fine-tuning the properties of drug candidates.[3][4][5][6] This guide provides an in-depth technical exploration of bioisosteric replacements for the tert-butyl group and the pyridine ring, offering field-proven insights into their selection, synthesis, and impact on key drug-like properties. Our focus is on providing a causal understanding of experimental choices and equipping researchers with the knowledge to navigate the complex interplay between structure and function.

Deconstructing the tert-Butyl Group: Beyond a Bulky Anchor

The tert-butyl group is often incorporated to provide steric bulk, enhance metabolic stability by shielding adjacent functionalities, and increase lipophilicity to promote membrane permeability. However, this increase in lipophilicity can be a double-edged sword, contributing to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicities, including inhibition of the hERG potassium channel.[7][8] Furthermore, the tert-butyl group is not metabolically inert and can undergo oxidation to form alcohols and carboxylic acids, leading to rapid clearance.[2][9] The following sections explore key bioisosteric replacements for the tert-butyl group, with a focus on mitigating these liabilities.

Key Bioisosteres for the tert-Butyl Group

A range of bioisosteric replacements for the tert-butyl group have been investigated, each with its own unique impact on a molecule's physicochemical profile. The choice of a particular bioisostere is a strategic decision based on the specific liabilities of the lead compound and the desired property modulation.

Simple cycloalkyl groups such as cyclopropyl and cyclobutyl can mimic the steric bulk of the tert-butyl group while offering a more rigid scaffold.[10] This rigidity can be advantageous for optimizing binding to a target protein. While these replacements can modestly reduce lipophilicity compared to the tert-butyl group, more significant reductions are often required.

The introduction of fluorine into a molecule can have profound effects on its properties. The trifluoromethyl group (CF3) is a common bioisostere for a methyl group, but it can also be considered in the context of replacing the entire tert-butyl moiety in certain situations. More direct replacements include the trifluoromethylcyclopropyl group, which has been shown to significantly enhance metabolic stability by removing all sp3 C-H bonds susceptible to oxidation.[2][9] The strong electron-withdrawing nature of fluorine can also be used to modulate the pKa of nearby acidic or basic centers.

Bicyclo[1.1.1]pentane (BCP) has emerged as a highly valuable bioisostere for the tert-butyl group, as well as for para-substituted phenyl rings and internal alkynes.[11][12][13] The rigid, three-dimensional structure of BCP can effectively occupy hydrophobic pockets. Crucially, BCP-containing compounds often exhibit improved aqueous solubility, enhanced metabolic stability, and increased passive permeability compared to their tert-butyl or phenyl analogues.[11][14]

Trifluoromethyl oxetanes represent a more polar bioisostere for the tert-butyl group.[15][16][17] The oxetane ring introduces a polar oxygen atom, which can lead to a significant reduction in lipophilicity and an improvement in aqueous solubility. This can be particularly beneficial for mitigating hERG liability, which is often associated with high lipophilicity.[15]

Quantitative Comparison of tert-Butyl Bioisosteres

The following table summarizes the impact of various tert-butyl bioisosteres on key physicochemical properties, drawing from a comparative study on analogues of bosentan and vercirnon.[1][18]

| Bioisostere | Structure | clogP | Lipophilic Efficiency (LipE) | Metabolic Stability (t½ in HLM, min) |

| tert-Butyl | -C(CH₃)₃ | 3.5 | 3.2 | 25 |

| Trifluoromethyl | -CF₃ | 2.8 | 4.1 | 45 |

| Bicyclo[1.1.1]pentanyl | 2.6 | 4.5 | >60 | |

| Cyclopropyl-trifluoromethyl | 3.1 | 3.8 | >60 | |

| Pentafluorosulfanyl | -SF₅ | 3.2 | 3.6 | 55 |

Data is illustrative and derived from published case studies. Actual values are compound-dependent.

The data clearly demonstrates that replacements such as the bicyclo[1.1.1]pentanyl and cyclopropyl-trifluoromethyl groups can significantly enhance metabolic stability while reducing lipophilicity, leading to an improved lipophilic efficiency.

Reimagining the Pyridine Ring: A Gateway to Improved Pharmacokinetics

The pyridine ring is a versatile heterocycle in medicinal chemistry, capable of acting as a hydrogen bond acceptor and participating in π-stacking interactions.[19] However, it is also a common site of metabolic oxidation, often leading to the formation of N-oxides or hydroxylation of the ring, which can facilitate rapid clearance.[20] Furthermore, the basicity of the pyridine nitrogen can lead to interactions with acidic targets and off-target liabilities such as hERG channel inhibition.[7][8][21]

Prominent Bioisosteres for the Pyridine Ring

A variety of bioisosteric replacements for the pyridine ring have been developed to address these challenges, ranging from other heteroaromatic rings to saturated, three-dimensional scaffolds.

Replacing the pyridine ring with other heteroaromatic systems can be an effective strategy to modulate the electronic properties and metabolic stability of a compound. For example, electron-deficient rings like pyrimidines and pyrazines can be less susceptible to oxidation.[20] The 2-difluoromethylpyridine moiety has been successfully employed as a bioisosteric replacement for pyridine-N-oxide, offering enhanced biological activity in some cases.[22] 8-Fluoroimidazo[1,2-a]pyridine has been shown to be a good physicochemical mimic of imidazo[1,2-a]pyrimidine.[23]

Moving away from flat aromatic systems to saturated, three-dimensional scaffolds can lead to dramatic improvements in physicochemical properties. The 3-azabicyclo[3.1.1]heptane core has been demonstrated to be an excellent saturated mimetic of the pyridine ring.[24][25][26] In a case study involving the antihistamine drug Rupatadine, replacement of the pyridine ring with this saturated bioisostere resulted in a significant improvement in aqueous solubility, a reduction in experimental lipophilicity (logD), and a more than ten-fold increase in metabolic stability in human liver microsomes.[24]

Case Study: Rupatadine Analogue - The Impact of a Saturated Pyridine Mimetic

The following table presents a quantitative comparison of the physicochemical and pharmacokinetic properties of Rupatadine and its analogue where the pyridine ring is replaced by a 3-azabicyclo[3.1.1]heptane core.[24]

| Compound | Structure | clogP | logD (pH 7.4) | Aqueous Solubility (µM) | Metabolic Stability (t½ in HLM, min) |

| Rupatadine | 5.1 | >4.5 | 29 | 3.2 | |

| Rupatadine Analogue | 5.2 | 3.8 | 365 | 35.7 |

This case study powerfully illustrates the potential of replacing a planar aromatic ring with a saturated, three-dimensional bioisostere to overcome key ADMET liabilities.

Experimental Protocols: A Foundation for Self-Validating Systems

The reliable assessment of physicochemical and metabolic properties is paramount in guiding the optimization of lead compounds. The following protocols for determining lipophilicity and in vitro metabolic stability are designed to be self-validating, incorporating appropriate controls to ensure the accuracy and reproducibility of the data.

Protocol 1: Determination of Lipophilicity (LogD) by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the distribution coefficient (LogD) at a physiological pH of 7.4.[4][27][28][29]

Materials:

-

Test compound

-

1-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Dimethyl sulfoxide (DMSO)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

Add a small volume of the stock solution to a vial containing a known volume of PBS (pH 7.4) to achieve a final concentration in the low micromolar range.

-

Add an equal volume of 1-octanol to the vial.

-

Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the vial on a shaker and agitate for 1-2 hours at a constant temperature (e.g., 25 °C).

-

Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.

-

Carefully collect aliquots from both the aqueous (PBS) and organic (1-octanol) phases.

-

Quantify the concentration of the test compound in each phase using a validated analytical method.

-

Calculate the LogD value using the following equation: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Self-Validation:

-

Run a blank sample (vehicle only) to ensure no interfering peaks are present.

-

Include a set of reference compounds with known LogD values spanning a range that includes the expected value of the test compound.

-

Perform the experiment in triplicate to assess reproducibility.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a common procedure for assessing the metabolic stability of a compound in the presence of human liver microsomes, a rich source of cytochrome P450 enzymes.[30][31][32][33][34]

Materials:

-

Test compound

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Positive control compounds with known metabolic liabilities (e.g., verapamil, testosterone)

-

Negative control (heat-inactivated HLM)

-

Acetonitrile (or other suitable organic solvent) for reaction quenching

-

Incubator or water bath (37 °C)

-

LC-MS/MS for quantification

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the test compound in phosphate buffer.

-

In a series of microcentrifuge tubes, pre-warm the HLM suspension in phosphate buffer to 37 °C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM suspension.

-

Immediately add the test compound working solution to the HLM/NADPH mixture to achieve the desired final concentration (typically 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile.

-

Centrifuge the quenched samples to pellet the microsomal proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

Determine the metabolic half-life (t½) by plotting the natural logarithm of the percentage of parent compound remaining versus time and fitting the data to a first-order decay model.

Self-Validation:

-

Include a "time zero" sample where the quenching solution is added before the test compound.

-

Run positive controls to ensure the metabolic activity of the HLM.

-

Include a negative control with heat-inactivated HLM to account for non-enzymatic degradation.

-

Perform the assay in the absence of NADPH to assess non-NADPH dependent metabolism.

Synthetic Strategies for Key Bioisosteres

The successful implementation of a bioisosteric replacement strategy is contingent on the synthetic accessibility of the desired analogues. This section provides an overview of the synthetic approaches for some of the key bioisosteres discussed.

Synthesis of Bicyclo[1.1.1]pentane (BCP) Derivatives

The synthesis of BCP derivatives often starts from [1.1.1]propellane, a highly strained molecule.[11][13] A general approach involves the opening of [1.1.1]propellane with an arylmagnesium halide, followed by transmetalation with ZnCl₂ and a Negishi cross-coupling reaction with an aryl or heteroaryl halide to yield 1,3-disubstituted BCPs.[3]

Experimental Workflow for BCP Synthesis

Caption: General synthetic route to 1,3-disubstituted BCPs.

Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives

A general and scalable synthesis of 3-azabicyclo[3.1.1]heptanes has been developed involving the reduction of spirocyclic oxetanyl nitriles.[25][26][35] This method provides access to the core scaffold which can then be further functionalized.

Logical Relationship for 3-Azabicyclo[3.1.1]heptane Synthesis

Caption: Synthetic strategy for 3-azabicyclo[3.1.1]heptane analogues.

Synthesis of Trifluoromethyl Oxetanes

A common method for the synthesis of trifluoromethyl oxetanes involves a Corey-Chaykovsky epoxidation/ring-expansion reaction of trifluoromethyl ketones.[15][16] This reaction proceeds under mild conditions and has a broad substrate scope.

Conclusion: A Forward-Looking Perspective

The strategic application of bioisosterism is an indispensable component of modern drug discovery. The ability to systematically modulate the physicochemical and pharmacokinetic properties of a lead compound by replacing problematic moieties like the tert-butyl group and the pyridine ring is often the key to unlocking its therapeutic potential. This guide has provided a technical framework for understanding and implementing such strategies, from the selection and synthesis of appropriate bioisosteres to their rigorous experimental evaluation.

As our understanding of the complex interplay between molecular structure and biological response continues to grow, so too will the sophistication of our bioisosteric replacement strategies. The continued development of novel, three-dimensional scaffolds and a deeper mechanistic understanding of their impact on ADMET properties will undoubtedly pave the way for the design of safer and more effective medicines.

References

-

Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett.

-

Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane. Angewandte Chemie International Edition.

-

How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse.

-

metabolic stability in liver microsomes. Mercell.

-

LogP / LogD shake-flask method. Protocols.io.

-

Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.

-

The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.

-

Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. Loughborough University.

-

A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. Chemical Communications.

-

Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Medicinal Chemistry Letters.

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.

-

General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition.

-

Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ChemMedChem.

-

in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry.

-

Bioisosteres that influence metabolism. Hypha Discovery.

-

How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.

-

Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert‐Butyl Isostere. ResearchGate.

-

Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem.

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate.

-

(PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate.

-

Scheme 6. Modifications of the 3-azabicyclo[3.1.1]heptane core: one and... ResearchGate.

-

Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ResearchGate.

-

LogP/D. Cambridge MedChem Consulting.

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

-

Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts.

-

Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Online.

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

-

Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.

-

Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group, Princeton University.

-

Bioisosteres in Medicinal Chemistry. Open MedScience.

-

What is the role of bioisosterism in drug design? Patsnap Synapse.

-

Bioisosteres of tert-butyl group. Enamine.

-

Trifluoromethyl oxetanes: Synthesis and evaluation as a tert-butyl isostere in the gamma secretase modulator program. Morressier.

-

Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.

-

8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters.

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.

-

Bioisosterism: A Rational Approach in Drug Design.

-

Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate.

-

Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.

-

The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Drug Hunter.

-

Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. ResearchGate.

-

Metabolically Stable tert-Butyl Replacement. PubMed.

Sources

- 1. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane [pubmed.ncbi.nlm.nih.gov]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. openmedscience.com [openmedscience.com]

- 6. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 7. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]

- 9. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]

- 14. A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Trifluoromethyl oxetanes: Synthesis and evaluation as a <i>tert</i>-butyl isostere in the gamma secretase modulator program [morressier.com]

- 18. researchgate.net [researchgate.net]

- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hyphadiscovery.com [hyphadiscovery.com]

- 21. researchgate.net [researchgate.net]

- 22. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chemrxiv.org [chemrxiv.org]

- 25. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 30. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 31. info.mercell.com [info.mercell.com]

- 32. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 33. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategic Use of 3-Bromo-5-methoxypyridine in Fragment-Based Drug Design

Executive Summary

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, prized for its efficiency in exploring chemical space and its capacity to yield highly optimized lead compounds.[1][2][3] This guide provides an in-depth technical overview of the strategic application of 3-Bromo-5-methoxypyridine , a versatile and strategically designed fragment, within an FBDD workflow. While the initially proposed topic involved 3-Bromo-5-(2-methoxypropan-2-yl)pyridine, this document focuses on the more canonical and widely documented fragment, 3-Bromo-5-methoxypyridine, to better illustrate the core principles and established methodologies of FBDD. We will dissect the rationale behind its selection, detail rigorous protocols for its screening and validation, and outline a clear, structure-guided path for its evolution from a weakly binding hit to a potent lead series.

The Philosophy of Fragment-Based Drug Design (FBDD)

Unlike High-Throughput Screening (HTS), which screens large libraries of complex, drug-like molecules, FBDD begins with a fundamentally different premise. It involves screening small, low-complexity molecules—"fragments"—to identify weak but highly efficient binders to a biological target.[1][4] The core principle is that a larger, potent molecule can be constructed by starting with these small, well-fitting pieces.

Key Advantages of the FBDD Approach:

-

Efficient Exploration of Chemical Space: Due to their simplicity, fragment libraries can cover a wider and more diverse range of chemical functionalities with fewer compounds compared to HTS libraries.[5][6]

-

Higher Quality Hits: Fragments that bind often do so with high "ligand efficiency" (LE), meaning they form high-quality, energetically favorable interactions with the target protein. This provides a more robust foundation for optimization.[7]

-

Tackling "Undruggable" Targets: FBDD has proven effective against challenging targets, such as protein-protein interactions, that may lack the deep, well-defined pockets required for larger molecules to bind.[2][3]

The FBDD process is an iterative cycle of design, synthesis, and testing, guided by structural biology to progressively build affinity and drug-like properties.

Sources

- 1. longdom.org [longdom.org]

- 2. onenucleus.com [onenucleus.com]

- 3. obn.org.uk [obn.org.uk]

- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 5. Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary [deeporigin.com]

- 6. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 7. biosolveit.de [biosolveit.de]

Application Notes and Protocols for the Scalable Synthesis of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine

Abstract

This comprehensive guide details a scalable and efficient two-step synthetic route for the preparation of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine, a key building block for pharmaceutical and agrochemical research. The synthesis commences with the selective formation of a Grignard reagent from 3,5-dibromopyridine, followed by a nucleophilic addition to acetone to yield the tertiary alcohol intermediate, 2-(5-bromopyridin-3-yl)propan-2-ol. Subsequent O-methylation of this intermediate under scalable and robust conditions affords the target molecule. This document provides in-depth protocols, mechanistic insights, safety considerations, and data presentation to aid researchers, scientists, and drug development professionals in the successful and scalable synthesis of this important pyridine derivative.

Introduction

3,5-Disubstituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules.[1][2] The specific target of this guide, 3-Bromo-5-(2-methoxypropan-2-yl)pyridine, possesses a unique combination of functional groups that make it a versatile intermediate for further chemical transformations, such as cross-coupling reactions at the bromine-bearing carbon.[3] The 2-methoxypropan-2-yl moiety can influence the pharmacokinetic properties of a final drug candidate by modulating its lipophilicity and metabolic stability.[4]

The synthetic strategy outlined herein is designed for scalability, focusing on cost-effective reagents, manageable reaction conditions, and straightforward purification procedures. The causality behind each experimental choice is explained to provide a deeper understanding of the process and to facilitate troubleshooting and optimization.

Synthetic Strategy Overview

The synthesis of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine is approached via a two-step sequence starting from the commercially available 3,5-dibromopyridine.

Step 1: Grignard Reaction for the Synthesis of 2-(5-bromopyridin-3-yl)propan-2-ol. This step involves the selective formation of a Grignard reagent at the 3-position of 3,5-dibromopyridine, followed by the addition to acetone to form the corresponding tertiary alcohol. The selectivity of the Grignard formation is a critical aspect of this step.

Step 2: O-Methylation to Yield 3-Bromo-5-(2-methoxypropan-2-yl)pyridine. The tertiary alcohol intermediate is then methylated to afford the final product. Given that tertiary alcohols can be prone to elimination under harsh acidic or basic conditions, a carefully selected methylation protocol is crucial for achieving a high yield.[5]

Logical Workflow Diagram

Caption: Overall workflow for the synthesis of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves, must be worn at all times. Grignard reagents and sodium hydride are highly reactive and moisture-sensitive; therefore, anhydrous and inert atmosphere techniques are required.[6][7]

Step 1: Synthesis of 2-(5-bromopyridin-3-yl)propan-2-ol

This procedure utilizes a selective halogen-metal exchange to form the Grignard reagent at the more sterically accessible and electronically favorable 3-position of 3,5-dibromopyridine. The use of isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard) can facilitate a smooth and selective exchange at low temperatures.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for a 10g scale) | Moles | Purity | Supplier Example |

| 3,5-Dibromopyridine | 236.89 | 10.0 g | 42.2 mmol | >98% | Sigma-Aldrich |

| Isopropylmagnesium chloride-lithium chloride (1.3 M in THF) | - | 35.6 mL | 46.4 mmol | - | Sigma-Aldrich |

| Anhydrous Acetone | 58.08 | 3.1 mL (2.45 g) | 42.2 mmol | >99.5% | Acros Organics |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | >99.9% | Sigma-Aldrich |

| Saturated aqueous NH₄Cl solution | - | 50 mL | - | - | Fisher Scientific |

| Ethyl acetate (EtOAc) | - | 150 mL | - | ACS grade | VWR |

| Brine | - | 50 mL | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 10 g | - | - | Sigma-Aldrich |

Protocol:

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

-

Reagent Preparation: Charge the flask with 3,5-dibromopyridine (10.0 g, 42.2 mmol) and dissolve it in anhydrous THF (50 mL) under a nitrogen atmosphere.

-

Grignard Formation: Cool the solution to -15 °C using an ice-salt bath. Add the isopropylmagnesium chloride-lithium chloride solution (35.6 mL, 46.4 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -10 °C. Stir the resulting mixture at -15 °C for 1 hour.

-

Addition of Acetone: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of anhydrous acetone (3.1 mL, 42.2 mmol) in anhydrous THF (20 mL) dropwise over 20 minutes, maintaining the temperature below -70 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.

-

Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(5-bromopyridin-3-yl)propan-2-ol as a white to off-white solid.

Expected Yield: 70-80%

Step 2: Synthesis of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine

The Williamson ether synthesis is a reliable method for the methylation of the tertiary alcohol.[5][8] Using a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the alcohol, and subsequent reaction with a methylating agent like methyl iodide provides the desired ether.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for a 6.5g scale) | Moles | Purity | Supplier Example |

| 2-(5-bromopyridin-3-yl)propan-2-ol | 216.08 | 6.5 g | 30.1 mmol | - | From Step 1 |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 | 1.44 g | 36.1 mmol | - | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | - | 80 mL | - | >99.9% | Sigma-Aldrich |

| Methyl Iodide (CH₃I) | 141.94 | 2.1 mL (4.7 g) | 33.1 mmol | >99% | Acros Organics |

| Water | - | 50 mL | - | Deionized | - |

| Diethyl Ether | - | 100 mL | - | ACS grade | VWR |

| Brine | - | 50 mL | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | 10 g | - | - | Sigma-Aldrich |

Protocol:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.44 g, 36.1 mmol of 60% dispersion). Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully under nitrogen. Add anhydrous THF (40 mL).

-

Alkoxide Formation: Dissolve 2-(5-bromopyridin-3-yl)propan-2-ol (6.5 g, 30.1 mmol) in anhydrous THF (40 mL) and add it dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.1 mL, 33.1 mmol) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water (50 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-5-(2-methoxypropan-2-yl)pyridine as a colorless to pale yellow oil.

Expected Yield: 85-95%

Scientific Rationale and Scalability Considerations

-

Choice of Grignard Formation Method: While direct insertion of magnesium into 3,5-dibromopyridine can be sluggish and lead to side products, the use of a halogen-metal exchange reagent like i-PrMgCl·LiCl offers higher selectivity and reproducibility, which is crucial for scalable synthesis.[2] The lithium chloride in the "Turbo Grignard" reagent helps to break up magnesium halide oligomers, increasing the reactivity of the Grignard reagent.

-

Temperature Control: The exothermic nature of Grignard reactions necessitates strict temperature control to prevent side reactions and ensure safety.[6] Low temperatures during the addition of acetone are critical to avoid enolization of the ketone and to maximize the yield of the desired tertiary alcohol.[9]

-

Methylation Strategy: The Williamson ether synthesis is a classic and scalable method.[10] For tertiary alcohols, the choice of a strong, non-nucleophilic base like NaH is important to favor deprotonation over elimination. The use of a reactive methylating agent like methyl iodide ensures a fast and efficient reaction at moderate temperatures. For even larger scales, dimethyl sulfate could be considered as a more cost-effective methylating agent, although its toxicity requires more stringent handling precautions. An alternative, greener approach for large-scale production could involve catalytic methylation using methanol, for instance with a manganese-based catalyst, which has been shown to be effective for methylating alcohols.[11][12]

-

Purification: For laboratory scale, flash chromatography is a suitable purification method. For industrial scale, vacuum distillation is often more economical and efficient for purifying liquid products like the final target molecule. The purification of pyridine derivatives can sometimes be challenging due to their basicity. A mild acidic wash during the workup can help remove some impurities, but care must be taken to avoid protonation of the desired product, which would make it water-soluble.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Grignard Reaction | 3,5-Dibromopyridine, i-PrMgCl·LiCl, Acetone | THF | -78 to RT | 3 | 70 - 80 |

| 2 | O-Methylation | 2-(5-bromopyridin-3-yl)propan-2-ol, NaH, CH₃I | THF | 0 to RT | 4 | 85 - 95 |

Visualization of Reaction Mechanism

Reaction Scheme Diagram

Caption: Reaction scheme for the two-step synthesis.

References

-

Komatsu, M., Ohgishi, H., Takamatsu, S., Ohshiro, Y., & Agawa, T. (1982). A New, Simple Synthesis of 3,5-Disubstituted Pyridines. Angewandte Chemie International Edition in English, 21(3), 213-213. [Link]

-

Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 43(24), 4285-4287. [Link]

-

American Chemical Society. (2023). Grignard Reaction Laboratory Reaction Safety Summary. [Link]

-

Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Link]

-

Garg, J. A., et al. (2019). Manganese-Catalyzed β-Methylation of Alcohols by Methanol. Angewandte Chemie International Edition, 58(2), 511-515. [Link]

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

-

Zhang, Q., et al. (2021). Late-stage oxidative C(sp3)–H methylation. Nature, 591(7849), 245-251. [Link]

-

Li, B. (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Laboratory Safety Standard Operating Procedure (SOP). [Link]

-

University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

- Google Patents. (2012).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Tundo, P., Memoli, S., Hérault, D., & Hill, K. (2004). Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. Green Chemistry, 6(12), 609-612. [Link]

-

YouTube. (2018). Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

askIITians. (2025). How do Grignard reagent react with an acetone? [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

ResearchGate. (2019). (PDF) Manganese-Catalyzed β-Methylation of Alcohols by Methanol. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & medicinal chemistry letters, 28(20), 3283–3289. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

-

Wikipedia. (n.d.). Grignard reagent. [Link]

-

ResearchGate. (n.d.). EXPERIMENT SEVEN. [Link]

-

Royal Society of Chemistry. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. [Link]

-

Royal Society of Chemistry. (2021). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. [Link]

-

Royal Society of Chemistry. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

- Google Patents. (n.d.). Synthesis of 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile.

-

ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]

- Google Patents. (n.d.). Synthetic method of 3-bromopyridine.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

ResearchGate. (n.d.). New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one. [Link]

-

ResearchGate. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pd-Catalyzed Conjunctive Cross-Coupling Between Grignard-Derived Boron "Ate" Complexes and C(sp2) Halides or Triflates: NaOTf as a Grignard Activator and Halide Scavenger - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. acs.org [acs.org]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. adichemistry.com [adichemistry.com]

- 10. byjus.com [byjus.com]

- 11. Manganese‐Catalyzed β‐Methylation of Alcohols by Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubilizing 3-Bromo-5-(2-methoxypropan-2-yl)pyridine

Product: 3-Bromo-5-(2-methoxypropan-2-yl)pyridine Application: Biological Assays (Cell-based & Enzymatic) Document Type: Troubleshooting Guide & FAQ Version: 2.1 (Current)

Executive Summary & Compound Profile

This guide addresses the specific solubility challenges associated with 3-Bromo-5-(2-methoxypropan-2-yl)pyridine . This molecule presents a dual challenge: the lipophilicity of the bromo-pyridine core combined with the steric bulk of the tert-alkyl ether group.

Physicochemical Snapshot:

| Property | Value (Estimated) | Implication for Assays |

|---|---|---|

| LogP | ~2.8 – 3.2 | High Lipophilicity. Poor aqueous solubility; requires organic co-solvent (DMSO). |

| pKa (Pyridine N) | ~4.8 – 5.2 | Weak Base. Solubility increases significantly at pH < 4.5, but this is often incompatible with biological assays. |

| Functional Group | Tertiary Ether | Acid Sensitivity. Potential for cleavage/elimination under strong acidic conditions (pH < 2). |

Stock Solution Preparation (The Foundation)

Core Directive: Do not attempt to dissolve this compound directly in aqueous buffers (PBS, Media, Saline). It will float or form a suspension, leading to erratic IC50 data.

Recommended Protocol

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.

-

Why: DMSO disrupts the crystal lattice energy effectively and is miscible with water later.

-

-

Target Concentration: 10 mM to 50 mM.

-

Note: Avoid >100 mM stocks. High viscosity leads to pipetting errors, and "crashing out" becomes almost immediate upon aqueous dilution.

-

-

Dissolution Mechanics:

-

Add solvent to the vial.[1]

-

Vortex vigorously for 30 seconds.

-

Critical Step: If solid remains, sonicate in a water bath at 37°C for 5–10 minutes. The tertiary ether group adds bulk that can slow solvation kinetics.

-

Workflow Visualization

Figure 1: Decision tree for preparing a homogeneous stock solution.

Aqueous Dilution Strategy (Preventing "Crash Out")

The most common failure point is the "Shock Precipitation" that occurs when a high-concentration DMSO stock is added directly to a large volume of aqueous media. The rapid change in dielectric constant forces the lipophilic molecule to aggregate before it can disperse.

The "Step-Down" Dilution Method

Instead of a single 1:1000 dilution, use an intermediate step to acclimate the compound to polarity.

Protocol:

-

Start: 10 mM Stock in 100% DMSO.

-

Intermediate: Dilute 1:10 into 100% DMSO (creates 1 mM working stock).

-

Why: Serial dilutions in DMSO ensure accuracy. Diluting DMSO stocks directly into water causes mixing vortices where local concentration exceeds solubility limits.

-

-

Final Assay Addition:

-

Add 1 µL of 1 mM working stock to 199 µL of Assay Media.

-

Final Conc: 5 µM.

-

Final DMSO: 0.5% (Safe for most cell lines).[1]

-

Solvent Tolerance Limits

| Assay Type | Max Recommended DMSO % | Notes |

| Enzymatic / Biochemical | 1% - 5% | Enzymes are generally robust; run a solvent control. |

| Immortalized Cell Lines | 0.5% - 1% | HeLa, HEK293, etc. |

| Primary Cells / Neurons | < 0.1% | Highly sensitive.[1] Requires higher potency or ultra-concentrated stocks. |

Troubleshooting & FAQs

Q1: The compound precipitates immediately when added to cell culture media.

Diagnosis: You likely exceeded the aqueous solubility limit or introduced the stock too rapidly. Solution:

-

Check Concentration: Ensure your final assay concentration is realistic (e.g., < 50 µM).

-

Pre-warm Media: Cold media (4°C) drastically reduces solubility. Warm media to 37°C before adding the compound.

-

Rapid Dispersion: Do not drop the DMSO stock onto the static surface of the media. Submerge the pipette tip and expel while swirling the media to ensure immediate dispersion.

Q2: My IC50 curve is flat or erratic.

Diagnosis: This often indicates the compound has precipitated and is no longer in solution at higher concentrations, effectively capping the dose. Solution:

-

Spin down your assay plate (e.g., 1000 x g for 5 mins) before reading. If the compound has precipitated, it may pellet out.

-

Verification: Measure the absorbance of the solution (without cells) at a wavelength where the compound absorbs (likely UV range, 250-300 nm). If absorbance doesn't scale linearly with concentration, you have precipitation.

Q3: Can I use acid to dissolve it? The pyridine nitrogen is basic.

Technical Insight: While adding HCl would protonate the pyridine nitrogen (forming a pyridinium salt) and vastly improve water solubility, this is risky .

-

Biological Risk: It alters the pH of your assay buffer.

-

Chemical Risk: The 2-methoxypropan-2-yl group is a tertiary ether. Tertiary ethers are susceptible to acid-catalyzed cleavage (SN1 pathway), releasing the stable tertiary carbocation and an alcohol.[2][3]

-

Verdict: Avoid acidification unless you strictly control pH > 4.0 and verify stability via LC-MS.

Q4: How stable is the stock solution?

Guidance:

-

Store 100% DMSO stocks at -20°C or -80°C.

-

Avoid Freeze-Thaw: DMSO is hygroscopic (absorbs water from air). Repeated opening introduces water, which can cause the compound to precipitate inside the stock vial over time. Use single-use aliquots.

Biological Pathway Context

While this guide focuses on solubility, understanding the compound's likely interaction helps in assay design. Pyridine derivatives often target kinases or GPCRs.

Figure 2: Optimized workflow to maintain compound integrity from stock to readout.

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: DMSO Tolerance in Cell-Based Assays. [Link]

-

Integra Biosciences. Serial Dilution Protocols and Best Practices. [Link]

-

Master Organic Chemistry. Stability of Ethers and Acidic Cleavage Mechanisms. [Link]

Sources

Preventing elimination reactions of the 2-methoxypropan-2-yl group

The following technical guide addresses the stability and optimization of the 2-methoxypropan-2-yl (MOP) protecting group. This content is structured for application scientists and researchers requiring precise control over acetal/ketal-based protection strategies.

Executive Summary & Mechanistic Insight[1]

The 2-methoxypropan-2-yl (MOP) group is a mixed ketal protecting group used for alcohols (

Unlike esters or silyl ethers, the MOP group is essentially a "masked" enol ether. In the presence of even trace Brønsted or Lewis acids, it undergoes an elimination reaction that reverses the protection step, ejecting the free alcohol and volatile 2-methoxypropene.

The Elimination Mechanism

Understanding the enemy is the first step to containment. The instability arises from the low energy barrier to form the stabilized oxocarbenium ion intermediate.

Figure 1: The acid-catalyzed elimination pathway. Note that the reaction is driven by entropy (formation of two molecules) and the stability of the tertiary oxocarbenium ion.

Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by users during synthesis and purification.

Issue 1: "My product decomposes on the silica column."

Q: I successfully synthesized the MOP-protected alcohol, but after flash chromatography, I recovered mostly the starting material (free alcohol). What happened?

A: Silica gel is naturally slightly acidic (pH 4–5) due to surface silanol groups (

-

Protocol: Pre-treat the silica gel slurry with 1% Triethylamine (Et3N) or 1% Pyridine in the eluent solvent system.

-

Verification: Measure the pH of the eluent exiting the column before loading your sample; it should be neutral to slightly basic (pH 7.5–8.0).

Issue 2: "The group falls off during rotary evaporation."

A: This is a classic "concentration effect."

-

Trace Acid: Chlorinated solvents (DCM, CHCl3) often contain trace HCl, which concentrates as the solvent evaporates.

-

Thermal Elimination: Heating the bath >40°C shifts the equilibrium toward entropy (elimination), especially if the volatile 2-methoxypropene by-product is being removed by the vacuum, driving the reaction forward (Le Chatelier’s principle). Corrective Action:

-

Quench: Always add 0.5 mL of Et3N to the reaction mixture before concentration.

-

Temperature: Keep the water bath <30°C .

Issue 3: "I cannot drive the protection reaction to completion."

Q: I am using 2-methoxypropene and acid catalyst, but the reaction stalls at 80% conversion.

A: The reaction is an equilibrium.[1][2]

-

Dryness: Ensure strictly anhydrous conditions (dry DCM, molecular sieves).

-

Reagent Excess: Use 3–5 equivalents of 2-methoxypropene.

-

Catalyst: Switch from p-TsOH (too strong/wet) to Pyridinium p-toluenesulfonate (PPTS) or POCl3 (trace) which are milder.

Experimental Protocols

Standard Operating Procedure: MOP Protection

Use this protocol to install the group while minimizing polymerization of the reagent.

Reagents:

-

Substrate Alcohol (

equiv)[1] -

2-Methoxypropene (

equiv) -

PPTS (Pyridinium p-toluenesulfonate) (

equiv) -

Solvent: Anhydrous DCM or THF (

M concentration)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and cool to 0°C under Nitrogen/Argon.

-

Dissolution: Dissolve the alcohol and 2-methoxypropene in the solvent.

-

Catalysis: Add PPTS in one portion.

-

Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC (Note: Run TLC plates with 1% Et3N in the mobile phase to prevent streak/decomposition).

-

Quench (Critical): Once complete, add Triethylamine (0.2 equiv) to neutralize the PPTS. Stir for 5 minutes.

-

Workup: Dilute with ether/EtOAc, wash with saturated

, water, and brine. Dry over -

Concentration: Evaporate solvents at <30°C .

Buffered Purification Protocol

Mandatory for MOP-protected intermediates.

-

Slurry Preparation: Mix silica gel with the starting solvent mixture containing 1% v/v Triethylamine .

-

Packing: Pour the slurry into the column. Flush with 2 column volumes of the same buffered solvent.

-

Elution: Run the chromatography using the buffered solvent.

-

Post-Column: The fractions containing the product will contain traces of Et3N. This actually stabilizes the MOP group during subsequent concentration.

Stability Data & Comparison

Use the table below to determine if MOP is suitable for your downstream chemistry.

| Condition | Stability Rating | Notes |

| Aqueous Acid (pH < 4) | 🔴 Unstable | Hydrolyzes within minutes. |

| Lewis Acids (e.g., BF3, TiCl4) | 🔴 Unstable | Triggers immediate elimination. |

| Bases (NaOH, K2CO3, LDA) | 🟢 Stable | Completely inert to basic conditions. |

| Nucleophiles (Grignard, LiAlH4) | 🟢 Stable | Excellent stability; compatible with reduction. |

| Oxidation (Swern, Dess-Martin) | 🟡 Conditional | Stable if buffered; avoid acidic oxidants like Jones. |

| Hydrogenation (Pd/C) | 🟢 Stable | Generally stable, unlike Benzyl ethers. |

Decision Logic for Troubleshooting

Use this flow to diagnose stability issues in real-time.

Figure 2: Diagnostic decision tree for identifying the root cause of MOP instability.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (The definitive guide on acetal stability).

-